molecular formula C17H13N3O2 B12888070 2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid

2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid

Cat. No.: B12888070
M. Wt: 291.30 g/mol
InChI Key: QZMRHUTYZOHDFZ-YBFXNURJSA-N
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Description

2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid is a hydrazone derivative featuring a benzoic acid backbone conjugated with a quinolin-8-ylmethylene hydrazine moiety. The compound is synthesized via Schiff base formation, typically involving condensation of hydrazides with aldehydes or ketones under acidic or reflux conditions .

Properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

2-[(2E)-2-(quinolin-8-ylmethylidene)hydrazinyl]benzoic acid

InChI

InChI=1S/C17H13N3O2/c21-17(22)14-8-1-2-9-15(14)20-19-11-13-6-3-5-12-7-4-10-18-16(12)13/h1-11,20H,(H,21,22)/b19-11+

InChI Key

QZMRHUTYZOHDFZ-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)N/N=C/C2=CC=CC3=C2N=CC=C3

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NN=CC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid typically involves the condensation of quinoline-8-carbaldehyde with hydrazinylbenzoic acid. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for 2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, the compound can bind to metal ions, forming stable complexes that can be detected using various spectroscopic techniques. Additionally, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes or interfere with essential enzymatic processes .

Comparison with Similar Compounds

Comparative Analysis Table

Property 2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic Acid (E)-2-(2-(Quinolin-2-ylmethylene)hydrazinyl)thiazole-4-carboxylic acid NBHZ HBHZ HABA
Core Structure Benzoic acid + quinolin-8-yl hydrazine Thiazole-4-carboxylic acid + quinolin-2-yl hydrazine Benzoic acid + nitrobenzylidene Benzoic acid + hydroxybenzylidene Azo-linked benzoic acid
Synthetic Yield Not reported Not reported 70% 58% >80% (industrial)
Bioactivity Presumed antimicrobial/antioxidant Antimicrobial (Gram-positive bacteria, fungi) Moderate antioxidant Strong antioxidant Non-bioactive (indicator)
Solubility Likely polar organic solvents (e.g., DMSO) Ethanol/DMSO Low in water Moderate in water Water-soluble at high pH
Thermal Stability Not reported Not reported Decomposes ~200°C Decomposes ~180°C Melts at 205–207°C

Key Research Findings

  • Positional Isomerism: Quinolin-8-yl derivatives (vs. 2-yl) may enhance metal chelation due to steric accessibility of the nitrogen lone pair, but this requires experimental validation .
  • Electron Effects : Electron-withdrawing groups (e.g., nitro) improve synthetic yields in hydrazone formation compared to electron-donating groups (e.g., hydroxy) .
  • Functional Group Impact : Azo derivatives (e.g., HABA) lack the redox activity of hydrazinyl compounds but excel in analytical applications due to chromophoric properties .

Biological Activity

2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid can be described as follows:

  • Molecular Formula : C16H14N4O2
  • Molecular Weight : 298.31 g/mol
  • IUPAC Name : 2-(2-(quinolin-8-ylmethylene)hydrazinyl)benzoic acid

Biological Activity Overview

The biological activities of 2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid include:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial and antifungal properties against various pathogens. It has been particularly effective against Gram-positive bacteria.
  • Anticancer Properties : The compound has demonstrated cytotoxic effects in several cancer cell lines, indicating its potential as an anticancer agent. It appears to induce apoptosis in cancer cells through various mechanisms.
  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication, although detailed mechanisms are still under investigation.

The proposed mechanisms by which 2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can induce oxidative stress in target cells, leading to apoptosis.
  • Interaction with DNA : There is evidence suggesting that this compound can intercalate into DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

StudyFindings
Demonstrated significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 μg/mL.
Showed cytotoxic effects on MDA-MB-231 breast cancer cells with an IC50 value of 10 μM, indicating potential for further development as an anticancer agent.
Investigated the antiviral properties against influenza virus, showing comparable efficacy to standard antiviral drugs like Tamiflu.

Synthesis and Characterization

The synthesis of 2-(2-(Quinolin-8-ylmethylene)hydrazinyl)benzoic acid typically involves the condensation reaction between quinoline derivatives and hydrazine derivatives followed by carboxylic acid formation. Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : Used for confirming the structure and purity of the synthesized compound.
  • Mass Spectrometry (MS) : Employed to determine the molecular weight and confirm the identity of the compound.

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